



Application Notes and Protocols for Lcq908 (Pradigastat) In Vivo Studies

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Compound of Interest		
Compound Name:	Lcq908	
Cat. No.:	B610185	Get Quote

Disclaimer: Publicly available scientific literature and preclinical study reports lack specific dosage and administration data for Lcq908 (pradigastat) in in vivo animal models. The following application notes and protocols are based on available information for Lcq908's mechanism of action and data from in vivo studies of other selective Diacylglycerol Oacyltransferase 1 (DGAT1) inhibitors. Researchers should use this information as a guide to design and optimize their own in vivo studies for **Lcq908**.

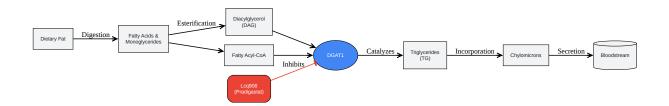
Introduction

Lcq908, also known as pradigastat, is a potent and selective inhibitor of Diacylglycerol Oacyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the metabolic pathway of triglyceride synthesis, catalyzing the final step of converting diacylglycerol and fatty acyl-CoA to triacylglycerol. Inhibition of DGAT1 is a therapeutic strategy for metabolic diseases associated with elevated triglyceride levels. These application notes provide a framework for conducting in vivo studies to evaluate the efficacy and pharmacokinetics of **Lcq908** in animal models.

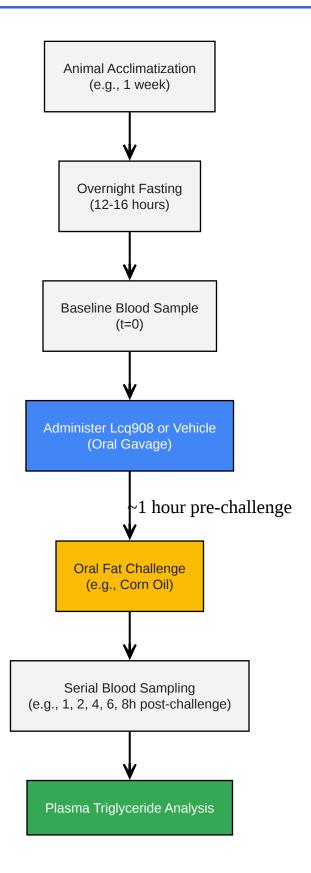
Mechanism of Action: DGAT1 Signaling Pathway

Lcq908 exerts its pharmacological effect by inhibiting the DGAT1 enzyme, which is primarily located in the endoplasmic reticulum of enterocytes in the small intestine, as well as in other tissues such as the liver and adipose tissue. By blocking DGAT1, Lcq908 reduces the synthesis of triglycerides, which in turn decreases the assembly and secretion of chylomicrons into the bloodstream. This leads to a reduction in postprandial hypertriglyceridemia.









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